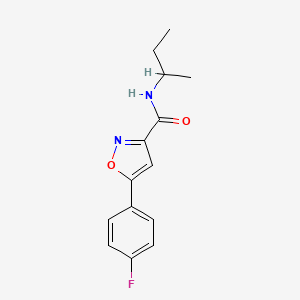![molecular formula C22H22N2O4S B4494834 N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4494834.png)
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
Overview
Description
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound with a unique structure that includes both hydroxyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of benzyl chloride with phenylmagnesium bromide to form 2-phenylethanol.
Sulfonylation: The hydroxyl group of 2-phenylethanol is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as pyridine to yield the sulfonylated intermediate.
Amidation: The final step involves the reaction of the sulfonylated intermediate with 4-aminobenzamide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products include phenylacetic acid or benzaldehyde.
Reduction: Products include thiophenol or phenyl sulfide.
Substitution: Products include brominated or nitrated derivatives of the compound.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylethyl)benzamide
- 4-{[(phenylsulfonyl)amino]methyl}benzamide
- 2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide
Uniqueness
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to the presence of both hydroxyl and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(2-hydroxy-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-21(18-7-3-1-4-8-18)16-23-22(26)19-13-11-17(12-14-19)15-24-29(27,28)20-9-5-2-6-10-20/h1-14,21,24-25H,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNMDBTAVEGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methyl-1-piperazinyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4494754.png)
![N-(3,4-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4494772.png)
![2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide](/img/structure/B4494779.png)
![4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4494785.png)
![4-(4-benzyl-1-piperazinyl)-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4494793.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4494803.png)
![2-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)-4-methylphenol](/img/structure/B4494808.png)

amino]methyl}phenyl)acetamide](/img/structure/B4494827.png)
![N-(butan-2-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4494833.png)
![2-fluoro-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4494844.png)
![1-METHANESULFONYL-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4494846.png)
![2-methoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4494850.png)
